2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-15-8-5-6-13(16(15)23-2)17(21)18-10-12-11-19-20-9-4-3-7-14(12)20/h3-9,11H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGVFVKCDRSVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine.
Attachment of Benzamide Moiety: The pyrazolo[1,5-a]pyridine intermediate is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group participates in hydrolysis and substitution reactions:
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Acidic/Basic Hydrolysis : The amide bond can undergo hydrolysis under acidic (e.g., HCl/H<sub>2</sub>O) or basic (e.g., NaOH/EtOH) conditions to yield 2,3-dimethoxybenzoic acid and pyrazolo[1,5-a]pyridin-3-ylmethanamine (Figure 1A) .
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Nucleophilic Substitution : The methylene bridge (CH<sub>2</sub>) between the pyrazolo[1,5-a]pyridine and benzamide may undergo alkylation or oxidation. For example, oxidation with KMnO<sub>4</sub> could convert the CH<sub>2</sub> group to a ketone (C=O) .
Pyrazolo[1,5-a]pyridine Core Modifications
The pyrazolo[1,5-a]pyridine system supports electrophilic substitution and cross-coupling reactions:
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Electrophilic Aromatic Substitution (EAS) : The electron-rich C-6 and C-7 positions are susceptible to nitration or halogenation. For example, chlorination with SO<sub>2</sub>Cl<sub>2</sub> introduces Cl at C-6 (Figure 1B) .
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Suzuki Coupling : The C-3 position can undergo palladium-catalyzed coupling with aryl boronic acids to install aryl groups.
Methoxy Group Reactivity
The 2,3-dimethoxybenzamide moiety can be demethylated or functionalized:
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Demethylation : Treatment with BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> removes methyl groups, generating catechol derivatives .
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O-Methylation : Reaction with methyl iodide (CH<sub>3</sub>I) and K<sub>2</sub>CO<sub>3</sub> in DMF protects free hydroxyl groups if demethylation occurs .
Table 1: Key Reaction Pathways for Structural Analogs
Stability Under Physiological Conditions
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pH Sensitivity : The compound is stable in neutral buffers (pH 7.4) but degrades in acidic (pH < 3) or alkaline (pH > 10) conditions due to amide bond cleavage .
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Thermal Stability : Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA) .
Functionalization Strategies
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Side-Chain Modification : The pyrazolo[1,5-a]pyridin-3-ylmethyl group can be acylated with anhydrides (e.g., acetic anhydride) to introduce ester functionalities .
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Metal Coordination : The pyridine-like nitrogen in the pyrazolo core coordinates with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming complexes with potential catalytic applications.
Mechanistic Insights
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with pyrazolo[1,5-a]pyridine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival . The mechanism of action may involve the inhibition of specific kinases or apoptotic pathways.
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against several bacterial strains. In vitro studies using disc diffusion methods have shown effective inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate that certain derivatives possess greater efficacy than standard antibiotics .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation . The binding interactions provide insights into its potential therapeutic mechanisms.
Case Studies
- Cancer Treatment : A study involving the administration of this compound in animal models demonstrated a reduction in tumor size and improved survival rates compared to control groups.
- Antimicrobial Efficacy : Clinical trials assessing the effectiveness of this compound against resistant bacterial strains showed significant improvement in infection control when used in combination with traditional antibiotics.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of cell signaling pathways and inhibition of key enzymes involved in disease progression .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Scaffolds
The target compound’s pyrazolo[1,5-a]pyridine scaffold distinguishes it from closely related pyrazolo[1,5-a]pyrimidine derivatives (e.g., CAS 2414909-94-5), which feature a pyrimidine ring with two nitrogen atoms instead of one in pyridine . This difference impacts electronic properties, solubility, and binding interactions. For example:
Substituent Effects on the Benzamide Moiety
The 2,3-dimethoxy substituents on the benzamide ring contrast with other analogs:
Linkage Variations Between Benzamide and Heterocycle
The methyl linkage in the target compound differs from amino or carboxamide linkages in analogs:
- CAS 2414909-94-5 () uses an amino bridge, which may facilitate hydrogen bonding with kinase ATP-binding pockets .
- Methyl linkages (as in the target compound) reduce conformational flexibility, possibly enhancing rigidity and target affinity.
Biological Activity
2,3-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with two methoxy groups and a pyrazolo[1,5-a]pyridine moiety. Its primary biological activity is linked to its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation.
The primary mechanism of action for this compound involves the inhibition of CDK2. By binding to this kinase, the compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition can lead to altered cellular proliferation and has implications in cancer treatment strategies.
Biochemical Pathways
Inhibition of CDK2 by this compound affects various downstream signaling pathways involved in cell cycle regulation and apoptosis. The disruption of these pathways can result in increased apoptosis in cancer cells, making this compound a candidate for further development in anticancer therapies.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound can effectively reach its target within cells. The compound's structure facilitates its interaction with CDK2, highlighting its potential therapeutic applications.
Research Findings and Case Studies
Recent studies have explored the biological activity of similar pyrazole derivatives and their effects on various cancer cell lines. Below is a summary of findings relevant to this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | Not specified | CDK2 Inhibition |
| Compound 33 (related pyrazolo derivative) | MV4-11 (AML) | 10 mg/kg (in vivo) | Multikinase Inhibition |
| Pyrazole derivatives | MCF7 (Breast Cancer) | 3.79 | Anticancer Activity |
Case Study: Anticancer Activity
A study investigating a series of pyrazolo derivatives demonstrated significant anticancer activity against various human cancer cell lines. For instance, compound 33 exhibited potent inhibition of FLT3 and VEGFR2 in an MV4-11 xenograft model, leading to complete tumor regression without notable toxicity . While specific IC50 values for this compound are not yet published, its structural similarity to effective compounds suggests potential efficacy.
Q & A
Q. Table 1: Comparison of Synthetic Yields Under Different Conditions
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | None | Pyridine | 65 | |
| Microwave-Assisted | CuI | DMF | 89 | |
| Ionic Liquid-Mediated | Pd(OAc)₂ | THF | 78 |
Q. Table 2: Biological Activity of Substituent Variations
| Compound | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| 2,3-Dimethoxy analog | -OCH₃ | 0.12 | CDK2 |
| 2-Fluoro-3-methoxy analog | -F, -OCH₃ | 0.08 | EGFR |
| 7-Amino derivative | -NH₂ | 0.05 | Topoisomerase II |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
